molecular formula C7H9BrN2 B13034366 5-Bromo-1-cyclobutyl-1H-Pyrazole

5-Bromo-1-cyclobutyl-1H-Pyrazole

Cat. No.: B13034366
M. Wt: 201.06 g/mol
InChI Key: RDCYVYIZFJOWCE-UHFFFAOYSA-N
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Description

5-Bromo-1-cyclobutyl-1H-Pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms and a bromine atom attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-cyclobutyl-1H-Pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclobutyl hydrazine with 1,3-dibromo-2-propanone under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-cyclobutyl-1H-Pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The pyrazole ring can be oxidized to form different derivatives.

    Reduction Reactions: Reduction of the pyrazole ring can lead to the formation of pyrazoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Oxidized pyrazole derivatives with different functional groups.

    Reduction Products: Pyrazoline derivatives with reduced nitrogen atoms.

Scientific Research Applications

5-Bromo-1-cyclobutyl-1H-Pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-cyclobutyl-1H-Pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, leading to modulation of their activities. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclobutyl-1H-Pyrazole: Lacks the bromine atom, leading to different reactivity and applications.

    5-Chloro-1-cyclobutyl-1H-Pyrazole: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.

    5-Methyl-1-cyclobutyl-1H-Pyrazole:

Uniqueness

5-Bromo-1-cyclobutyl-1H-Pyrazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for specific substitution reactions that are not possible with other similar compounds

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

5-bromo-1-cyclobutylpyrazole

InChI

InChI=1S/C7H9BrN2/c8-7-4-5-9-10(7)6-2-1-3-6/h4-6H,1-3H2

InChI Key

RDCYVYIZFJOWCE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C(=CC=N2)Br

Origin of Product

United States

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